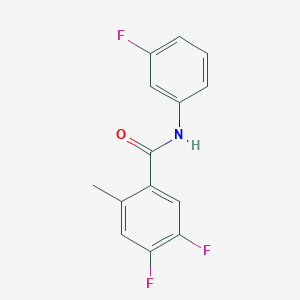

4,5-difluoro-N-(3-fluorophenyl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-difluoro-N-(3-fluorophenyl)-2-methylbenzamide, also known as DF-MDB, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

A study by Groendyke, AbuSalim, and Cook (2016) describes a mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron. This process demonstrates a broad substrate scope and functional group tolerance without the use of noble metal additives. The reaction's chemoselectivity and high yield suggest potential applications in synthesizing fluorinated compounds similar to 4,5-difluoro-N-(3-fluorophenyl)-2-methylbenzamide, which could be beneficial in developing new pharmaceuticals or materials with enhanced properties due to the presence of fluorine atoms (Groendyke, AbuSalim, & Cook, 2016).

Synthesis and Characterization of Novel Aromatic Polyimides

Butt, Akhtar, Zafar-uz-Zaman, and Munir (2005) synthesized new diamines and polymerized them with various anhydrides to create polyimides with high thermal stability and good solubility in organic solvents. Although the study focuses on polyimides, the methodology and the importance of fluorinated compounds in enhancing material properties could extend to the synthesis and application of fluorinated benzamides in materials science (Butt et al., 2005).

Antitumor Benzothiazoles

Hutchinson et al. (2001) discussed the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, highlighting the potential of fluorinated compounds in medicinal chemistry for their cytotoxic activity in human cancer cell lines. This research suggests the relevance of exploring fluorinated benzamides for antitumor properties (Hutchinson et al., 2001).

Use of Fluoroform in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes

Thomoson and Dolbier (2013) presented a method using fluoroform as a source of difluorocarbene for converting phenols and thiophenols into their difluoromethoxy derivatives. This research demonstrates the versatility of using fluorinated reagents for synthesizing fluorinated compounds, which could be applicable in developing methodologies for compounds like this compound (Thomoson & Dolbier, 2013).

Fine Design of Photoredox Systems for Catalytic Fluoromethylation

Koike and Akita (2016) discussed the development of new protocols for tri- and difluoromethylation of various skeletons, highlighting the importance of fluoromethyl groups in pharmaceuticals and agrochemicals. This suggests the potential application of fluorinated benzamides in synthesizing compounds with similar functional groups for use in these industries (Koike & Akita, 2016).

properties

IUPAC Name |

4,5-difluoro-N-(3-fluorophenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c1-8-5-12(16)13(17)7-11(8)14(19)18-10-4-2-3-9(15)6-10/h2-7H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKORNPDHTPAPDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

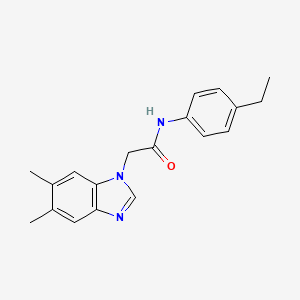

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)NC2=CC(=CC=C2)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350706 |

Source

|

| Record name | ST4065247 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5547-67-1 |

Source

|

| Record name | ST4065247 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-amino-1H-tetrazol-1-yl)-N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B5559619.png)

![2-phenyl-6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5559632.png)

![2-{3-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]piperidin-1-yl}acetamide](/img/structure/B5559650.png)

![4-[(methylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5559656.png)

![ethyl 4-amino-2-({2-[methyl(phenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5559659.png)

![(1S*,5R*)-6-(5-methoxy-2-furoyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5559667.png)

![5-butyl-4-ethyl-2-{2-[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5559678.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B5559702.png)

![2-benzyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5559703.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-methoxyacetamide hydrochloride](/img/structure/B5559706.png)